2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester
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Overview
Description
2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester is a compound with the molecular formula C18H36BNO3SSi and a molecular weight of 385.44484 . This compound is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . The presence of the triisopropylsilyl group enhances the stability and reactivity of the compound, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester typically involves the reaction of a thiazole derivative with a boronic acid or boronic ester under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the thiazole derivative is coupled with a boronic acid pinacol ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Radical Initiators: Used in protodeboronation reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Deboronated Thiazole Derivatives: Formed in protodeboronation reactions.
Scientific Research Applications
2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Thiazole-5-boronic Acid Pinacol Ester: A similar compound without the triisopropylsilyl group.
2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Another boronic ester derivative with different substituents.
Uniqueness
The presence of the triisopropylsilyl group in 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester provides enhanced stability and reactivity compared to similar compounds. This makes it a more versatile reagent in various chemical transformations, particularly in Suzuki–Miyaura coupling reactions.
Properties
Molecular Formula |
C18H34BNO2SSi |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]silane |
InChI |
InChI=1S/C18H34BNO2SSi/c1-12(2)24(13(3)4,14(5)6)16-20-11-15(23-16)19-21-17(7,8)18(9,10)22-19/h11-14H,1-10H3 |
InChI Key |
ZNEZXNSVTBKUIP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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